1,12-Diisocyanatododecane

説明

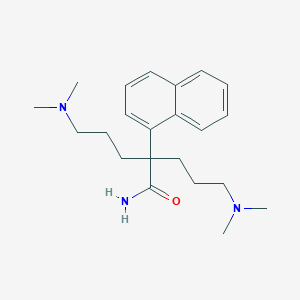

1,12-Diisocyanatododecane is a chemical compound primarily used in the development of biomedical polymers . This is particularly beneficial in drug delivery systems, and coatings for devices like stents and implants, ensuring biocompatibility and enhanced medicinal efficacy .

Molecular Structure Analysis

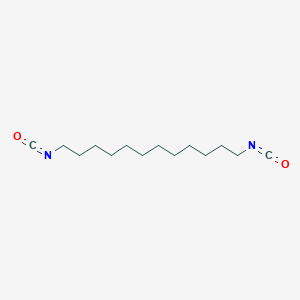

The molecular formula of this compound is C14H24N2O2 . The linear formula is OCN(CH2)12NCO . The molecular weight is 252.35 .Physical and Chemical Properties Analysis

This compound has a boiling point of 168-169ºC at 3 mm Hg . The density is 0.94 g/mL at 25 °C . The refractive index is n20/D 1.459 .科学的研究の応用

Polyurethane Production and Environmental Impact

Polyurethanes, synthesized from diisocyanates and polyols, find extensive application in industries ranging from automotive to construction due to their excellent mechanical properties and durability. Research has emphasized the development of non-isocyanate polyurethanes (NIPUs) to mitigate the health and environmental hazards associated with diisocyanate use. Studies have explored renewable natural resources, such as lignin and tannin, for the preparation of NIPUs for wood adhesives, highlighting the advantages of improved strength, lower curing temperatures, and elimination of toxic isocyanates (Aristri et al., 2021). This research aligns with the green chemistry principles, aiming for solvent-free synthesis and the use of sustainable feedstocks like carbon dioxide, making these polymers not only more environmentally friendly but also demonstrating enhanced resistance to chemical degradation and wear (Rokicki et al., 2015).

Health and Safety in Industrial Environments

The occupational exposure to isocyanates, including diisocyanates like 1,12-diisocyanatododecane, has been a concern due to their potential to induce asthma and other respiratory conditions. Studies have investigated the mechanisms of action and toxicological effects of isocyanate exposure, revealing that while isocyanates can be managed safely in technical environments, their reactivity poses risks in workplace settings. Efforts to understand these risks better and mitigate them have been crucial for ensuring worker safety and health (Nakashima et al., 2002).

Innovative Materials and Applications

Beyond traditional applications, research on diisocyanates has also ventured into innovative domains, such as the development of materials with special properties. For instance, polymers derived from renewable sources like 1,4:3,6-dianhydrohexitols demonstrate the potential for creating high-performance, biodegradable polymers. These studies indicate a shift towards more sustainable and environmentally benign polymer production processes, with diisocyanates playing a pivotal role in achieving these objectives (Fenouillot et al., 2010).

Safety and Hazards

作用機序

Target of Action

1,12-Diisocyanatododecane is a chemical compound primarily used in the development of biomedical polymers . The primary targets of this compound are the polymer chains in these materials. The compound acts as a cross-linking agent, binding to the polymer chains and altering their structure.

Biochemical Pathways

For example, cross-linked polymers can be used in drug delivery systems, where they can control the release rate of the drug and enhance its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of cross-linked polymers. These materials have enhanced stability, durability, and can exhibit controlled drug release properties when used in drug delivery systems .

Action Environment

The action of this compound is influenced by several environmental factors. The presence of moisture can lead to the premature reaction of the isocyanate groups, reducing its effectiveness as a cross-linking agent. Therefore, it is typically stored and used under dry conditions . The reaction rate can also be influenced by temperature, with higher temperatures generally increasing the rate of reaction.

特性

IUPAC Name |

1,12-diisocyanatododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c17-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-14-18/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNDFCFPJQPVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCN=C=O)CCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369848 | |

| Record name | 1,12-Diisocyanatododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13879-35-1 | |

| Record name | 1,12-Diisocyanatododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-Diisocyanatododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why was 1,12-Diisocyanatododecane chosen as a building block for the antimicrobial polymer in this study?

A1: The researchers aimed to create a degradable polyurethane polymer that could release the antibiotic ciprofloxacin in a controlled manner. this compound, a diisocyanate monomer, was incorporated into the polymer backbone to enhance its degradation by the enzyme cholesterol esterase. This enzyme exhibits specificity for hydrophobic moieties. The long hydrophobic chain of this compound, when positioned adjacent to the ciprofloxacin molecule within the polymer, serves as a target for cholesterol esterase. This targeted enzymatic cleavage allows for controlled release of the antibiotic. []

Q2: What are the potential advantages of using this compound in this specific application compared to other diisocyanates?

A2: While the study focuses on this compound, it highlights a key advantage over a previously used diisocyanate, 1,6 diisocyanatohexane. The extended hydrophobic chain in this compound improves the specificity of enzymatic cleavage by cholesterol esterase. This leads to a more controlled release of ciprofloxacin from the polymer matrix. Further research is needed to compare the performance of polymers with this compound to those using other diisocyanates in terms of degradation rate, antibiotic release kinetics, and biocompatibility. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)

![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)